1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione

Catalog No.
S13303368
CAS No.
90605-44-0
M.F
C20H24O4
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(p...

CAS Number

90605-44-0

Product Name

1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione

IUPAC Name

1,5-bis(furan-3-yl)-2-(2-methylprop-1-enyl)-3-propan-2-ylpentane-1,5-dione

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C20H24O4/c1-13(2)9-18(20(22)16-6-8-24-12-16)17(14(3)4)10-19(21)15-5-7-23-11-15/h5-9,11-12,14,17-18H,10H2,1-4H3

InChI Key

KGWNBLIBCFLISO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)C1=COC=C1)C(C=C(C)C)C(=O)C2=COC=C2

1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione, also known by its CAS number 90605-44-0, is a complex organic compound characterized by its unique structure that incorporates multiple functional groups. Its molecular formula is C20_{20}H24_{24}O4_4, and it has a molecular weight of approximately 328.402 g/mol. The compound features two furan rings, a branched alkene side chain, and a diketone moiety, which contribute to its potential reactivity and biological activity. The density of this compound is reported to be 1.074 g/cm³, with a boiling point of 452.4 °C and a flash point of 220.8 °C .

The chemical behavior of 1,5-di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione can be attributed to the presence of the diketone functional group, which can undergo various reactions such as:

  • Condensation Reactions: The diketone can participate in Claisen or aldol condensations.
  • Electrophilic Aromatic Substitution: The furan rings can undergo electrophilic substitution due to their electron-rich nature.
  • Michael Addition: The compound may act as an electrophile in Michael addition reactions due to the presence of the double bond in the side chain.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research into the biological activity of compounds containing furan rings indicates potential health benefits. Furans are known for their anti-inflammatory and antioxidant properties. Compounds similar to 1,5-di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione have been studied for their effects on various diseases, including cardiovascular conditions and cancer . Specific studies may reveal its efficacy in inhibiting tumor growth or modulating metabolic pathways.

The synthesis of 1,5-di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione can be achieved through several methods:

  • Paal-Knorr Reaction: This method involves the cyclization of 1,4-dicarbonyl compounds to form furans.
  • Aldol Condensation: Reacting appropriate aldehydes or ketones under basic conditions can yield the desired diketone structure.
  • Michael Addition: The compound may also be synthesized through a Michael addition involving suitable enones and furan derivatives.

These methods highlight the compound's synthetic accessibility and potential for modification.

The unique structure of 1,5-di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione suggests potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammatory diseases or cancers.
  • Materials Science: Its structural properties could make it suitable for use in polymers or as a precursor in material synthesis.

Interaction studies involving 1,5-di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione could focus on:

  • Protein Binding: Investigating how this compound interacts with biomolecules could provide insights into its mechanism of action.

Such studies are essential for understanding its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 1,5-di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione:

Compound NameStructure FeaturesUnique Aspects
3,3,4,4-Tetramethyltetrahydrofuran-2,5-dioneHeterocyclic compoundContains a tetrahydrofuran ring; used in organic synthesis .
Furan-based DiketonesContains furan and diketone functionalitiesVarying alkyl substitutions lead to different reactivity patterns .
FuranoidsNatural products with furan ringsOften exhibit significant biological activities related to health benefits .

The uniqueness of 1,5-di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione lies in its combination of two furan rings with a branched alkene side chain and diketone functionality, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.

This detailed exploration underscores the potential significance of 1,5-di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione in both research and practical applications across various scientific fields.

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Exact Mass

328.16745924 g/mol

Monoisotopic Mass

328.16745924 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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